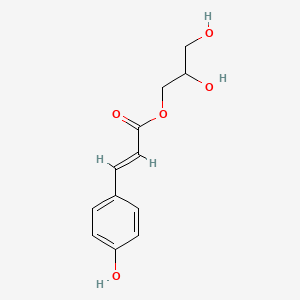

1-O-trans-p-Coumaroylglycerol

Description

Properties

IUPAC Name |

2,3-dihydroxypropyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c13-7-11(15)8-17-12(16)6-3-9-1-4-10(14)5-2-9/h1-6,11,13-15H,7-8H2/b6-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUQSZTOOHLGKGG-ZZXKWVIFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)OCC(CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)OCC(CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-O-trans-p-Coumaroylglycerol for Researchers and Drug Development Professionals

Introduction: 1-O-trans-p-Coumaroylglycerol is a naturally occurring phenylpropanoid found in a variety of plant species, including Imperata cylindrica, rhizomes of Smilax scobinicaulis, and Zea mays (corn).[1][2] This monograph provides a comprehensive overview of its chemical properties, biological activities, and the experimental methodologies used for its study, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is an ester formed from trans-p-coumaric acid and glycerol. Its chemical structure plays a key role in its biological activities.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄O₅ | [2] |

| Molecular Weight | 238.24 g/mol | [2] |

| CAS Number | 106055-11-2 | [2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO, methanol (B129727), and ethanol (B145695). Poorly soluble in water. | [3] |

Biological Activities and Mechanisms of Action

This compound has demonstrated a range of biological activities, with neuroprotective and antioxidant effects being the most prominent.[3] Phenylpropanoids, as a class, are known for their potential therapeutic applications, including anti-inflammatory and neuroprotective roles.[4][5]

Neuroprotective Activity

This compound is reported to possess neuroprotective properties, suggesting its potential in the context of neurodegenerative diseases.[3] The precise mechanisms underlying this activity are still under investigation, but are thought to be linked to its antioxidant capacity and ability to modulate cellular signaling pathways involved in neuronal survival.[4][5]

Antioxidant Activity

The antioxidant properties of this compound are attributed to the phenolic hydroxyl group in the p-coumaric acid moiety, which can donate a hydrogen atom to scavenge free radicals. Phenylpropanoid glycerols, in general, are recognized for their antioxidant potential.

Anti-inflammatory Activity

While direct studies on the anti-inflammatory activity of this compound are limited, extracts from Imperata cylindrica, a known source, have shown anti-inflammatory effects.[1][8][9][10][11] The proposed mechanism for related phenylpropanoids involves the modulation of key inflammatory pathways.

A potential signaling pathway involved in the anti-inflammatory and neuroprotective effects of this compound is depicted below. This is a hypothetical pathway based on the activities of related phenylpropanoid compounds.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the biological activities of this compound.

Isolation and Purification

A general workflow for the isolation of this compound from plant material is outlined below.

Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Prepare a stock solution of this compound in methanol.

-

Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

-

In a 96-well plate, add various concentrations of the sample solution.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

-

Prepare the ABTS radical cation by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

-

Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add various concentrations of the sample solution to the diluted ABTS solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Calculate the percentage of radical scavenging activity.

Anti-inflammatory Activity Assay

Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages:

-

Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent.

-

Measure the absorbance at 540 nm.

-

A cell viability assay (e.g., MTT) should be performed in parallel to assess cytotoxicity.

Spectroscopic Data for Structural Elucidation

Expected ¹H NMR Chemical Shifts (in CD₃OD):

-

Glycerol moiety: Signals for the -CH₂-O- and -CH(OH)- protons would be expected in the range of 3.5-4.5 ppm.

-

p-Coumaroyl moiety:

-

Aromatic protons: Doublets in the aromatic region (δ 6.5-7.5 ppm).

-

Vinylic protons: Doublets in the olefinic region (δ 6.0-8.0 ppm) with a large coupling constant characteristic of a trans configuration.

-

Expected ¹³C NMR Chemical Shifts (in CD₃OD):

-

Glycerol moiety: Signals for the carbon atoms would be expected in the range of 60-80 ppm.

-

p-Coumaroyl moiety:

-

Carbonyl carbon: A signal around 168-170 ppm.

-

Aromatic and vinylic carbons: Signals in the range of 115-160 ppm.

-

Conclusion and Future Directions

This compound is a promising natural product with potential therapeutic applications, particularly in the areas of neuroprotection and antioxidant therapy. The available data suggests its involvement in modulating key cellular pathways related to oxidative stress and inflammation. However, to fully realize its potential in drug development, further research is required.

Future studies should focus on:

-

Quantitative Biological Evaluation: Determining the specific IC₅₀ values of the pure compound in a variety of antioxidant and anti-inflammatory assays.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways involved in its neuroprotective effects.

-

Pharmacokinetic and In Vivo Efficacy Studies: Assessing its absorption, distribution, metabolism, excretion (ADME) properties and evaluating its efficacy in relevant animal models of disease.

-

Development of Synthetic Methodologies: Establishing efficient and scalable synthetic routes to produce larger quantities of the compound for extensive preclinical and clinical research.

This in-depth guide serves as a foundational resource for researchers and drug development professionals interested in the further investigation and potential therapeutic development of this compound.

References

- 1. Antioxidant and Antiinflammatory Activities of Imperata cylindrica (L.) P. Beauv. (Poaceae) Extracts in Relation to Extraction Methods and Plant Organ, Biomedical Sciences, Science Publishing Group [sciencepublishinggroup.com]

- 2. 1-O-p-Coumaroylglycerol | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. Natural Phenolic Compounds with Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Phenolic compounds profile in extracts of Smilax spp., antioxidant activity, and inhibition of advanced glycation end products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]

- 11. researchgate.net [researchgate.net]

Unveiling 1-O-trans-p-Coumaroylglycerol: A Technical Guide on its Discovery, Origin, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-O-trans-p-Coumaroylglycerol, a naturally occurring phenylpropanoid with emerging therapeutic potential. We delve into its initial discovery and natural origins, detailing its isolation from various plant sources. This document outlines experimental protocols for its extraction and purification, alongside a proposed synthetic route. Furthermore, we present available quantitative data on its biological activities, specifically its neuroprotective and antioxidant properties. The guide also explores the potential signaling pathways modulated by this compound, offering insights into its mechanism of action. Visual diagrams generated using Graphviz are provided to illustrate key experimental workflows and biological pathways, enhancing the understanding of this promising bioactive molecule.

Discovery and Natural Origin

This compound was first identified in 1989 by Reiner Fenz and Rudolf Galensa.[1][2][3] The compound was isolated from milled grains of maize (Zea mays) and its structure was elucidated using spectroscopic and chemical analysis.[1][4] This initial discovery laid the groundwork for subsequent research into its natural distribution and biological activities.

Following its initial discovery, this compound has been isolated from a variety of other plant species, highlighting its role as a natural constituent in the plant kingdom. Notable sources include:

-

Cogongrass (Imperata cylindrica) : This perennial grass is a known source of various bioactive compounds, including this compound.

-

Rhizomes of Smilax scobinicaulis : This plant, used in traditional medicine, also contains this compound.

-

Pineapple (Ananas comosus) leaves : Studies have identified this compound within the leaves of the pineapple plant.

-

Lilium longiflorum : The bulbs of this lily species have been found to contain this compound.

The presence of this compound across diverse plant families suggests its potential involvement in fundamental physiological processes within these organisms.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₄O₅ |

| Molecular Weight | 238.24 g/mol |

| CAS Number | 106055-11-2 |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMSO and methanol (B129727) |

Experimental Protocols

Isolation of this compound from Zea mays

The following protocol is based on the initial discovery and subsequent methodologies for isolating phenylpropanoids from plant materials.

Methodology:

-

Extraction: Milled grains of Zea mays are extracted with methanol at room temperature. The extraction is typically repeated multiple times to ensure exhaustive recovery of the compound.

-

Filtration and Concentration: The methanolic extracts are combined, filtered to remove solid plant material, and then concentrated under reduced pressure to yield a crude extract.

-

Solid-Phase Extraction (Clean-up): The crude extract is subjected to column chromatography over polyamide. This step is crucial for the removal of interfering substances. The column is washed with water, and the phenolic compounds are then eluted with methanol.

-

Preparative High-Performance Liquid Chromatography (HPLC): The methanol eluate from the polyamide column is further purified using preparative HPLC. A C18 column is typically used with a gradient elution system of methanol and water.

-

Isolation and Identification: Fractions are collected and monitored by analytical HPLC. Fractions containing the pure compound are pooled and concentrated. The structure of the isolated this compound is then confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Proposed Chemical Synthesis

A specific chemical synthesis for this compound has not been extensively reported. However, a plausible route can be adapted from the synthesis of similar phenylpropanoid monoglycerides (B3428702) via the Mitsunobu reaction.

Methodology:

-

Esterification: Isopropylidene glycerol is reacted with trans-p-coumaric acid under Mitsunobu conditions, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh₃). This reaction forms the ester bond at the primary alcohol position of the protected glycerol.

-

Deprotection: The resulting acetonide-protected intermediate is then subjected to acid-catalyzed deprotection to remove the isopropylidene group. A solid acid catalyst such as Amberlyst 15 is often used for this step to facilitate purification.

-

Purification: The final product, this compound, is purified using column chromatography.

Biological Activities and Potential Signaling Pathways

This compound has demonstrated promising biological activities, primarily as a neuroprotective and antioxidant agent.[5]

Quantitative Data on Biological Activities

Currently, specific IC₅₀ values for the neuroprotective and antioxidant activities of this compound are not widely available in the public domain. The table below is structured to be populated as more quantitative data becomes available.

| Biological Activity | Assay | Test System | IC₅₀ (µM) | Reference |

| Neuroprotection | e.g., glutamate-induced excitotoxicity | e.g., PC12 cells | - | - |

| Antioxidant | DPPH radical scavenging | Cell-free | - | - |

| Antioxidant | ABTS radical scavenging | Cell-free | - | - |

Potential Signaling Pathways

The neuroprotective and anti-inflammatory effects of many natural phenolic compounds are often attributed to their ability to modulate key cellular signaling pathways. While direct evidence for this compound is still emerging, its structural similarity to other well-studied phenylpropanoids suggests potential involvement in the following pathways:

-

Nuclear Factor-kappa B (NF-κB) Signaling Pathway: This pathway is a key regulator of inflammation. Many phenolic compounds are known to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and enzymes. It is hypothesized that this compound may exert anti-inflammatory effects by inhibiting the IκB kinase (IKK) complex, which would prevent the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus.

-

Phosphatidylinositol 3-kinase (PI3K)/Akt Signaling Pathway: This pathway is crucial for cell survival, proliferation, and growth. Activation of the PI3K/Akt pathway is a common mechanism for the neuroprotective effects of various compounds. This compound may promote neuronal survival by activating this pathway, leading to the inhibition of apoptotic processes.

-

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK pathways (including ERK, JNK, and p38) are involved in a wide range of cellular responses, including stress responses, apoptosis, and differentiation. The neuroprotective effects of natural compounds can be mediated through the modulation of these pathways, for instance, by activating the pro-survival ERK pathway or inhibiting the pro-apoptotic JNK and p38 pathways.

Conclusion and Future Directions

This compound is a naturally occurring phenylpropanoid with significant potential for therapeutic applications, particularly in the areas of neuroprotection and antioxidant therapy. Its discovery in common dietary plants such as maize suggests its bioavailability and potential role in human health.

Future research should focus on several key areas:

-

Quantitative Biological Evaluation: There is a pressing need for robust quantitative data on the biological activities of this compound, including the determination of IC₅₀ values in various in vitro and in vivo models.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying its neuroprotective and antioxidant effects is crucial. This includes confirming its interaction with and modulation of the NF-κB, PI3K/Akt, and MAPK signaling pathways.

-

Pharmacokinetic and Safety Profiling: Comprehensive studies on the absorption, distribution, metabolism, excretion (ADME), and toxicity of this compound are necessary to assess its potential as a drug candidate.

-

Development of Efficient Synthesis: The development of a scalable and efficient chemical synthesis will be vital for producing sufficient quantities of the compound for extensive preclinical and clinical studies.

References

Natural Sources of 1-O-trans-p-Coumaroylglycerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-trans-p-Coumaroylglycerol is a naturally occurring phenolic compound that has garnered significant interest within the scientific community due to its potential neuroprotective and antioxidant properties. This technical guide provides an in-depth overview of the known natural sources of this compound, presenting quantitative data where available, detailed experimental protocols for its extraction and analysis, and an exploration of its potential biological signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound has been identified in a variety of plant species, suggesting a widespread, albeit often in low concentrations, distribution. The primary documented sources include members of the Poaceae (grass), Liliaceae (lily), and Smilacaceae (greenbrier) families.

Quantitative Data

The concentration of this compound can vary significantly between different plant species and even between different tissues of the same plant. The following table summarizes the available quantitative data.

| Plant Species | Family | Plant Part | Concentration | Reference |

| Ananas comosus (Pineapple) | Bromeliaceae | Leaves | 0.3% of an 80% ethanol (B145695) extract (which contained 60% total phenols) | [1] |

| Lilium longiflorum (Easter Lily) | Liliaceae | Bulbs | Presence of related phenylpropanoid glycerol (B35011) glucosides suggests it is a likely significant source, but direct quantitative data for this compound is not available. | [2][3][4] |

| Zea mays L. | Poaceae | - | Identified as an initial source, but quantitative data is not specified. | [5] |

| Imperata cylindrica | Poaceae | Roots | Presence confirmed, but no quantitative data available. | [6][7][8] |

| Smilax scobinicaulis | Smilacaceae | - | Presence confirmed, but no quantitative data available. |

Experimental Protocols

The extraction, isolation, and quantification of this compound from its natural sources are critical steps for its further study and potential application. The following sections detail relevant experimental methodologies.

Extraction and Isolation

A general workflow for the extraction and isolation of this compound from plant material is outlined below. This protocol is based on methodologies used for similar phenolic compounds.

Workflow for Extraction and Isolation

References

- 1. researchgate.net [researchgate.net]

- 2. Quantitative Analysis of Phenylpropanoid Glycerol Glucosides in Different Organs of Easter Lily (Lilium longiflorum Thunb.) [agris.fao.org]

- 3. Metabolome-Based Discrimination Analysis of Five Lilium Bulbs Associated with Differences in Secondary Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Isolation and identification of a flavonoid compound and in vivo lipid-lowering properties of Imperata cylindrica - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isolation and identification of a flavonoid compound and in vivo lipid-lowering properties of Imperata cylindrica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isolation and identification of a... preview & related info | Mendeley [mendeley.com]

Biosynthesis of 1-O-trans-p-Coumaroylglycerol in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-trans-p-Coumaroylglycerol is a specialized metabolite found in a variety of plant species, contributing to their defense mechanisms and developmental processes. As a member of the diverse class of phenylpropanoid-glycerol esters, this compound is synthesized at the intersection of the phenylpropanoid and lipid metabolic pathways. This technical guide provides a comprehensive overview of the biosynthesis of this compound, detailing the enzymatic steps from primary metabolites to the final acylated glycerol (B35011) product. The guide focuses on the core biosynthetic pathway, featuring quantitative data on analogous enzyme activities, detailed experimental protocols for enzyme characterization, and visual representations of the metabolic and experimental workflows. This document is intended to serve as a foundational resource for researchers in plant biochemistry, metabolic engineering, and drug discovery seeking to understand and manipulate the production of this and related bioactive compounds.

Introduction

The biosynthesis of specialized metabolites in plants is a complex network of interconnected pathways that produce a vast array of compounds with significant ecological and pharmacological properties. This compound belongs to a class of phenylpropanoid derivatives where a hydroxycinnamic acid is ester-linked to a glycerol backbone. These molecules are implicated in plant defense against pathogens and herbivores and may serve as precursors for the formation of more complex polymers like suberin.

The synthesis of this compound involves two primary metabolic routes: the general phenylpropanoid pathway, which provides the p-coumaroyl moiety, and a glycerol-providing pathway. The final, and most critical, step is the acylation of the glycerol backbone with an activated p-coumaroyl donor, a reaction catalyzed by a specific class of acyltransferases. Understanding the enzymes and regulatory mechanisms involved in this process is crucial for harnessing the potential of these compounds in agriculture and medicine.

The Core Biosynthetic Pathway

The biosynthesis of this compound can be conceptually divided into three main stages:

-

Synthesis of p-Coumaric Acid: This occurs via the general phenylpropanoid pathway, starting from the aromatic amino acid L-phenylalanine.

-

Activation of p-Coumaric Acid: The carboxyl group of p-coumaric acid must be activated to facilitate the esterification reaction. This is typically achieved through the formation of a coenzyme A (CoA) thioester, p-coumaroyl-CoA.

-

Acylation of Glycerol: An acyltransferase catalyzes the transfer of the p-coumaroyl group from p-coumaroyl-CoA to the sn-1 position of a glycerol acceptor.

From L-Phenylalanine to p-Coumaroyl-CoA

The initial steps of the pathway are well-established and involve the following enzymatic conversions:

-

L-Phenylalanine to trans-Cinnamic Acid: This reaction is catalyzed by Phenylalanine Ammonia-Lyase (PAL) , which removes the amino group from L-phenylalanine.

-

trans-Cinnamic Acid to p-Coumaric Acid: Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, hydroxylates trans-cinnamic acid at the 4-position of the phenyl ring.

-

p-Coumaric Acid to p-Coumaroyl-CoA: 4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid by ligating it to coenzyme A, forming the high-energy thioester p-coumaroyl-CoA. This is a key precursor for many downstream phenylpropanoid products.[1]

The Acylation of Glycerol

The final step in the biosynthesis of this compound is the transfer of the p-coumaroyl group from p-coumaroyl-CoA to glycerol. While a specific enzyme for this reaction has not been definitively isolated and characterized from all plant species producing this compound, evidence points towards the involvement of the BAHD family of acyltransferases .[2][3][4] These enzymes are known to utilize acyl-CoA donors and a wide range of alcohol or amine acceptors.[2][3] A plausible candidate is a p-Coumaroyl-CoA:Glycerol Acyltransferase .

Alternatively, the acylation may occur on glycerol-3-phosphate by a member of the Glycerol-3-Phosphate Acyltransferase (GPAT) family, followed by the action of a phosphatase to remove the phosphate (B84403) group.[5][6] GPATs are known to be involved in the synthesis of suberin, a polymer containing both glycerol and phenylpropanoids.[6]

The proposed primary route involving a BAHD acyltransferase is depicted in the following pathway diagram.

Quantitative Data

While specific kinetic data for a dedicated p-Coumaroyl-CoA:Glycerol Acyltransferase is not extensively available in the literature, the following tables present representative kinetic parameters for related plant BAHD acyltransferases and GPATs. This data provides a comparative context for the potential efficiency and substrate affinity of the enzyme responsible for this compound synthesis.

Table 1: Kinetic Parameters of Representative Plant BAHD Acyltransferases

| Enzyme | Acyl-CoA Donor | Acceptor | Km (µM) - Donor | Km (µM) - Acceptor | kcat (s⁻¹) | Source |

|---|---|---|---|---|---|---|

| Oryza sativa PMT (OsPMT) | p-Coumaroyl-CoA | p-Coumaryl Alcohol | 2.5 ± 0.3 | 28 ± 2 | 0.23 | [7] |

| Oryza sativa PMT (OsPMT) | p-Coumaroyl-CoA | Coniferyl Alcohol | 2.5 ± 0.3 | 43 ± 4 | 0.18 | [7] |

| Oryza sativa PMT (OsPMT) | p-Coumaroyl-CoA | Sinapyl Alcohol | 2.5 ± 0.3 | 8 ± 1 | 0.21 | [7] |

| Solanum lycopersicum AT2 | Acetyl-CoA | Triacyl Sucrose | 15.6 ± 2.1 | 3.9 ± 0.8 | 0.04 |[4] |

Table 2: Substrate Specificity of a Representative Plant GPAT

| Enzyme | Acyl-CoA Substrate (18:1 chain length) | Relative Activity (%) | Source |

|---|---|---|---|

| Arabidopsis thaliana GPAT5 | Oleoyl-CoA | 100 | [8] |

| Arabidopsis thaliana GPAT5 | Dodecanedioyl-CoA | 85 | [8] |

| Arabidopsis thaliana GPAT5 | Hexadecanedioyl-CoA | 95 |[8] |

Experimental Protocols

The following protocols provide a framework for the extraction, assay, and analysis of the enzymes and products involved in the biosynthesis of this compound.

Protein Extraction for Acyltransferase Activity

This protocol describes the preparation of a microsomal fraction from plant tissue, which is often enriched in membrane-bound acyltransferases.

-

Tissue Homogenization:

-

Harvest fresh plant tissue (e.g., young leaves, stems) and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a mortar and pestle.

-

Homogenize the powder in 3 volumes (w/v) of ice-cold extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% (v/v) glycerol, 10 mM DTT, 1 mM EDTA, 1 mM PMSF, and 2% (w/v) polyvinylpyrrolidone).

-

-

Filtration and Centrifugation:

-

Filter the homogenate through four layers of cheesecloth.

-

Centrifuge the filtrate at 10,000 x g for 20 minutes at 4°C to pellet chloroplasts and mitochondria.

-

-

Microsome Isolation:

-

Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal membranes.

-

Discard the supernatant and gently wash the pellet with wash buffer (extraction buffer without PVP).

-

Resuspend the microsomal pellet in a minimal volume of resuspension buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% (v/v) glycerol, 1 mM DTT).

-

-

Protein Quantification:

-

Determine the protein concentration of the microsomal fraction using a standard method such as the Bradford or BCA assay.

-

Acyltransferase Enzyme Assay

This protocol outlines a general method for measuring the activity of a putative p-Coumaroyl-CoA:Glycerol Acyltransferase.

-

Reaction Mixture:

-

Prepare a reaction mixture in a total volume of 100 µL:

-

50 mM Tris-HCl buffer (pH 7.5)

-

10-50 µg of microsomal protein extract

-

100 µM p-Coumaroyl-CoA (acyl donor)

-

1 mM Glycerol (acyl acceptor)

-

-

Prepare a negative control by either omitting the glycerol or by using heat-inactivated enzyme extract.

-

-

Reaction Incubation:

-

Initiate the reaction by adding the p-Coumaroyl-CoA.

-

Incubate the reaction mixture at 30°C for 30-60 minutes.

-

-

Reaction Termination and Product Extraction:

-

Stop the reaction by adding 20 µL of 10% (v/v) acetic acid.

-

Add 200 µL of ethyl acetate (B1210297), vortex vigorously, and centrifuge at 13,000 x g for 5 minutes.

-

Carefully transfer the upper ethyl acetate phase to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

-

-

Analysis:

-

Resuspend the dried extract in a known volume of a suitable solvent (e.g., 50% methanol).

-

Analyze the sample by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the this compound product.

-

Product Analysis by HPLC

-

Instrumentation:

-

An HPLC system equipped with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV-Vis or Diode Array Detector (DAD).

-

-

Mobile Phase:

-

A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile (B52724) with 0.1% formic acid).

-

Example gradient: 10% B to 90% B over 20 minutes.

-

-

Detection:

-

Monitor the elution profile at a wavelength where p-coumaroyl esters absorb maximally (around 310 nm).

-

-

Quantification:

-

Generate a standard curve using a synthesized or purified standard of this compound to quantify the amount of product formed in the enzymatic reaction.

-

Signaling and Regulation

The biosynthesis of phenylpropanoids is tightly regulated at multiple levels in response to developmental cues and environmental stresses.[9] The expression of genes encoding key enzymes like PAL, C4H, and 4CL is often coordinately upregulated in response to factors such as UV light, wounding, and pathogen attack.[9]

While specific regulatory factors for this compound biosynthesis are yet to be fully elucidated, it is hypothesized that the expression of the responsible acyltransferase is under the control of transcription factors that regulate phenylpropanoid-based defense responses. The availability of the substrates, p-coumaroyl-CoA and glycerol, also represents a key point of metabolic regulation, linking the phenylpropanoid pathway with primary carbon and lipid metabolism.

Conclusion

The biosynthesis of this compound represents a key enzymatic step that channels products from the phenylpropanoid pathway into a distinct class of specialized metabolites. While the precise identity of the enzyme responsible may vary between plant species, the BAHD family of acyltransferases presents the most likely candidates. The experimental protocols and data presented in this guide provide a robust framework for the further investigation and characterization of this important biosynthetic pathway. A deeper understanding of the synthesis and regulation of phenylpropanoid-glycerol esters will undoubtedly open new avenues for the metabolic engineering of plants with enhanced defensive capabilities and for the discovery of novel bioactive compounds for pharmaceutical applications.

References

- 1. KEGG PATHWAY: map00940 [genome.jp]

- 2. Family characteristics, phylogenetic reconstruction, and potential applications of the plant BAHD acyltransferase family - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification of a BAHD acetyltransferase that produces protective acyl sugars in tomato trichomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Plant sn-Glycerol-3-Phosphate Acyltransferases: Biocatalysts Involved in the Biosynthesis of Intracellular and Extracellular Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sn-Glycerol-3-phosphate acyltransferases in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. “Exclusive” update: p-coumaroylation of lignin not restricted to commelinid monocots - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-O-trans-p-Coumaroylglycerol: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-trans-p-Coumaroylglycerol is a naturally occurring phenylpropanoid found in a variety of plant species. This bioactive compound has garnered significant interest within the scientific community due to its potential therapeutic properties, including neuroprotective, antioxidant, and dipeptidyl peptidase-IV (DPP-IV) inhibitory effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, supported by available experimental data and protocols.

Chemical Structure and Identification

This compound is an ester formed from the condensation of trans-p-coumaric acid and glycerol (B35011). The p-coumaroyl group is attached to the primary hydroxyl group of the glycerol backbone.

Chemical Structure:

Key Identifiers:

| Identifier | Value |

| IUPAC Name | (2,3-dihydroxypropyl) (2E)-3-(4-hydroxyphenyl)prop-2-enoate |

| Synonyms | 1-O-p-Coumaroylglycerol, 1-p-coumaroyl glycerol |

| CAS Number | 106055-11-2[1] |

| Molecular Formula | C12H14O5[1] |

| Molecular Weight | 238.24 g/mol [1] |

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. It is important to note that some of these values are calculated and may differ slightly from experimentally determined values.

| Property | Value | Source |

| Physical State | Solid (powder) | Assumed |

| Melting Point | 536.86 K (263.71 °C) | Calculated |

| Boiling Point | 845.63 K (572.48 °C) | Calculated |

| logP | 0.30180 | Calculated[2] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[3] In a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, solubility is ≥ 2.5 mg/mL.[4] In a mixture of 10% DMSO and 90% Corn Oil, solubility is ≥ 2.5 mg/mL.[4] | Experimental[3][4] |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year.[1] | - |

Spectral Data for Structural Elucidation

1H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy: The NMR spectra are crucial for confirming the connectivity of the p-coumaroyl and glycerol moieties.

-

1H NMR: Expected signals would include aromatic protons from the p-hydroxyphenyl group, trans-vinylic protons, and protons of the glycerol backbone.

-

13C NMR: Expected signals would include those for the carbonyl carbon of the ester, aromatic and vinylic carbons, and the three distinct carbons of the glycerol moiety.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, further confirming the structure.

-

Predicted m/z values: [M+H]+: 239.09140, [M+Na]+: 261.07334, [M-H]-: 237.07684.[6]

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum would show characteristic absorption bands for the functional groups present.

-

Expected Absorptions: A broad O-H stretching band (around 3300 cm-1) for the hydroxyl groups, a C=O stretching band (around 1700 cm-1) for the ester carbonyl, C=C stretching bands for the aromatic ring and alkene, and C-O stretching bands.

Biological Activities and Mechanisms of Action

This compound exhibits several promising biological activities, which are areas of active research.

Neuroprotective Activity

Phenolic compounds, including derivatives of p-coumaric acid, are known to possess neuroprotective properties.[7][8] The proposed mechanisms often involve the mitigation of oxidative stress and neuroinflammation, which are key contributors to neurodegenerative diseases.[9]

Potential Signaling Pathway for Neuroprotection:

Based on the known effects of related coumarin (B35378) derivatives, a potential neuroprotective signaling pathway for this compound can be hypothesized. This involves the activation of the Brain-Derived Neurotrophic Factor (BDNF) pathway, which is crucial for neuronal survival and plasticity.

Caption: Proposed neuroprotective signaling pathway of this compound.

Antioxidant Activity

The antioxidant properties of this compound are primarily attributed to the p-coumaroyl moiety. This phenolic structure can donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative damage to cells.

Mechanism of Antioxidant Action:

The antioxidant mechanism involves the scavenging of reactive oxygen species (ROS). The hydroxyl group on the phenyl ring of the p-coumaroyl group is key to this activity.

Caption: Antioxidant mechanism of this compound via ROS scavenging.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

DPP-IV is an enzyme involved in glucose metabolism, and its inhibition is a therapeutic strategy for type 2 diabetes. This compound has been identified as a potential DPP-IV inhibitor.[5]

IC50 Value: While specific IC50 values for this compound are not consistently reported across the literature, related compounds have shown inhibitory activity. For instance, some flavonoids have demonstrated IC50 values in the micromolar range.[10] Further research is needed to quantify the precise inhibitory potency of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are essential for reproducible research.

Isolation from Natural Sources

This compound has been isolated from plants such as Imperata cylindrica, Smilax scobinicaulis, and Lilium longiflorum.[1][5] A general workflow for its isolation is as follows:

References

- 1. 1-O-p-Coumaroylglycerol | TargetMol [targetmol.com]

- 2. mdpi.com [mdpi.com]

- 3. 1-O-caffeoyl-3-O-p-coumaroylglycerol | C21H20O8 | CID 44715542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1-O-p-Coumaroylglycerol | CAS:106055-11-2 | Phenylpropanoid | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. PubChemLite - 2,3-dihydroxypropyl (e)-3-(4-hydroxyphenyl)prop-2-enoate (C12H14O5) [pubchemlite.lcsb.uni.lu]

- 7. The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action [mdpi.com]

- 9. The mechanism of neuroprotective action of natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

1-O-trans-p-Coumaroylglycerol CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-trans-p-Coumaroylglycerol is a naturally occurring phenolic compound found in various plant species. It is recognized for its potential neuroprotective and antioxidant properties. This technical guide provides a comprehensive overview of its chemical identity, and available data on its biological activities. While specific experimental data on this compound is limited in publicly accessible literature, this document outlines standard methodologies for evaluating its efficacy and elucidating its mechanisms of action, based on established protocols for similar phenolic compounds.

Chemical Identity

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Citation |

| CAS Number | 106055-11-2 | [1][2] |

| Molecular Formula | C12H14O5 | [1][2] |

| Molecular Weight | 238.24 g/mol | [1][2] |

| Synonyms | 1-O-p-Coumaroylglycerol, 1-p-coumaroyl glycerol | [2][3] |

| Appearance | Solid | [1] |

| Color | White to off-white | [1] |

Biological Activity and Potential Applications

This compound is reported to possess neuroprotective and antioxidant activities.[1][2] Phenolic compounds, in general, are known to exert their effects through various mechanisms, including the modulation of signaling pathways and inhibition of enzymes.

Neuroprotective Activity

Phenolic compounds are widely investigated for their neuroprotective effects, which may involve the activation of pro-survival signaling pathways and the inhibition of inflammatory and apoptotic processes.[4] While the specific pathways modulated by this compound are not yet fully elucidated, related compounds have been shown to influence key signaling cascades.

Potential Signaling Pathways:

-

Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of cellular resistance to oxidative stress. Activation of Nrf2 leads to the expression of antioxidant and cytoprotective genes.[5]

-

MAPK Signaling Pathway: Mitogen-activated protein kinase (MAPK) pathways are involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. Modulation of these pathways can impact neuronal survival.[6]

Antioxidant Activity

The antioxidant properties of phenolic compounds are attributed to their ability to scavenge free radicals and chelate metal ions. Standard assays are used to quantify this activity.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

There is an interest in the potential for natural compounds to inhibit DPP-IV, an enzyme involved in glucose metabolism. Inhibition of DPP-IV is a therapeutic strategy for type 2 diabetes.[7]

Experimental Protocols

Detailed experimental data for this compound is not widely available. The following sections describe standard, validated protocols that can be employed to investigate its biological activities.

Isolation and Purification

A general protocol for the isolation of compounds from plant sources, such as Imperata cylindrica, involves extraction and chromatographic separation.

Protocol 1: General Isolation and Purification of Phenolic Compounds from Plant Material [8]

-

Extraction: Macerate the dried and powdered plant material (e.g., roots of Imperata cylindrica) with a suitable solvent such as 96% methanol (B129727) at room temperature.[8] Repeat the extraction multiple times to ensure exhaustive extraction.[8]

-

Solvent Evaporation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.[8]

-

Fractionation: Partition the crude extract with solvents of increasing polarity, such as n-hexane and ethyl acetate (B1210297), to separate compounds based on their solubility.[8]

-

Chromatographic Purification: Subject the desired fraction (e.g., the ethyl acetate fraction) to column chromatography using a stationary phase like silica (B1680970) gel.[8] Elute the column with a gradient of solvents (e.g., n-hexane and ethyl acetate) to isolate the pure compound.[8] Monitor the fractions using thin-layer chromatography (TLC).[8]

Antioxidant Activity Assays

Protocol 2: DPPH Radical Scavenging Assay

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

In a 96-well plate, add various concentrations of the sample solution.

-

Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Protocol 3: ABTS Radical Cation Scavenging Assay

-

Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

-

Dilute the ABTS•+ solution with a suitable buffer to a specific absorbance at a certain wavelength (e.g., 734 nm).

-

Add various concentrations of the this compound solution to the ABTS•+ solution.

-

After a set incubation time, measure the absorbance.

-

Calculate the percentage of inhibition and determine the IC50 value.

Neuroprotection Assay

Protocol 4: In Vitro Neuroprotection Assay using a Neuronal Cell Line (e.g., SH-SY5Y)

-

Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y) in the appropriate medium and conditions.

-

Induction of Neurotoxicity: Induce neurotoxicity by exposing the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H2O2).

-

Treatment: Treat the cells with various concentrations of this compound before, during, or after the addition of the neurotoxin.

-

Cell Viability Assessment: Assess cell viability using a standard method like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate (B86563) dehydrogenase (LDH) release into the culture medium.

-

Data Analysis: Compare the viability of treated cells to that of untreated and toxin-only treated controls to determine the neuroprotective effect.

DPP-IV Inhibition Assay

Protocol 5: In Vitro DPP-IV Inhibition Assay

-

Prepare a reaction mixture containing DPP-IV enzyme and a fluorogenic substrate (e.g., Gly-Pro-AMC) in a suitable buffer.

-

Add various concentrations of this compound to the reaction mixture.

-

Incubate the mixture at 37°C.

-

Measure the fluorescence generated from the cleavage of the substrate over time using a fluorescence plate reader.

-

Calculate the percentage of DPP-IV inhibition and determine the IC50 value.

Visualizations

Logical Workflow for Bioactivity Screening

Caption: Workflow for the isolation and bioactivity screening of this compound.

Hypothetical Neuroprotective Signaling Cascade

Caption: Hypothetical signaling pathways involved in the neuroprotective effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Isolation and identification of a flavonoid compound and in vivo lipid-lowering properties of Imperata cylindrica - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-O-p-Coumaroylglycerol | TargetMol [targetmol.com]

- 8. Isolation and identification of a flavonoid compound and in vivo lipid-lowering properties of Imperata cylindrica - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Biological Insights into 1-O-trans-p-Coumaroylglycerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-trans-p-Coumaroylglycerol is a naturally occurring phenylpropanoid ester found in various medicinal plants, including Imperata cylindrica and Smilax scobinicaulis.[1] This compound has garnered interest within the scientific community for its potential neuroprotective and antioxidant properties.[2][3] This technical guide provides a comprehensive overview of the available spectroscopic data for this compound, outlines a generalized experimental protocol for its isolation, and discusses its potential neuroprotective signaling pathways based on current understanding of related compounds. Due to the limited availability of direct and complete experimental data in published literature, this guide combines reported information with predicted spectroscopic values and plausible biological mechanisms to serve as a valuable resource for researchers.

Chemical Structure and Properties

This compound consists of a glycerol (B35011) backbone esterified at the C-1 position with trans-p-coumaric acid.

-

Molecular Formula: C₁₂H₁₄O₅

-

Molecular Weight: 238.24 g/mol

-

CAS Number: 106055-11-2

References

The Biological Activity of 1-O-trans-p-Coumaroylglycerol: A Technical Guide for Researchers

Disclaimer: This document synthesizes publicly available scientific information. While 1-O-trans-p-Coumaroylglycerol, a naturally occurring phenylpropanoid found in plants such as Imperata cylindrica, Zea mays, and Smilax scobinicaulis, is reported to possess notable biological activities, specific quantitative data (e.g., IC50 values) for the pure, isolated compound is limited in the current literature.[1][2][3] The data presented herein is largely derived from studies on extracts known to contain the compound or from its core chemical moiety, p-coumaric acid, to provide a substantive overview for research and development professionals.

Executive Summary

This compound is a phenylpropanoid of growing interest in the fields of pharmacology and drug development. Structurally, it consists of a glycerol (B35011) backbone esterified with trans-p-coumaric acid. This molecule is implicated in several key biological processes, primarily demonstrating antioxidant, anti-inflammatory, and tyrosinase inhibitory effects. These activities are largely attributed to the phenolic structure of the p-coumaroyl moiety, which is known to scavenge free radicals and interact with enzymatic active sites. This guide provides an in-depth review of its known biological activities, presenting available quantitative data from related compounds and extracts, detailed experimental protocols for assessing these activities, and visual diagrams of relevant biochemical pathways and workflows.

Antioxidant Activity

The antioxidant potential of this compound is a cornerstone of its biological profile.[1][2] This activity stems from the hydrogen-donating capability of the phenolic hydroxyl group on the p-coumaric acid structure, which can effectively neutralize reactive oxygen species (ROS).

Quantitative Data: Antioxidant Assays

Direct IC50 values for pure this compound are not widely reported. The table below summarizes the antioxidant capacity of its parent compound, p-coumaric acid, and relevant plant extracts, providing a benchmark for its expected potency.

| Compound/Extract | Assay | IC50 / Activity Value | Reference Compound | IC50 of Ref. |

| p-Coumaric Acid | DPPH Scavenging | Inhibited 71.2% at 45 µg/mL | BHA | 66.8% inhib. at 45 µg/mL |

| p-Coumaric Acid | ABTS Scavenging | Effective Scavenging Reported | Ascorbic Acid | - |

| Imperata cylindrica Hydroalcoholic Root Extract | DPPH Scavenging | 14.33 - 36.56% inhib. (10-50 µg/mL) | - | - |

| Macaranga hypoleuca Ethyl Acetate Fraction | DPPH Scavenging | 14.31 mg/L | Quercetin | 4.97 µg/mL |

| Macaranga hypoleuca Ethyl Acetate Fraction | ABTS Scavenging | 2.10 mg/L | Quercetin | - |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a standard procedure for determining the free-radical scavenging activity of a test compound using 2,2-diphenyl-1-picrylhydrazyl (DPPH).

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

-

Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO or methanol).

-

Prepare a series of dilutions of the test compound from the stock solution.

-

Ascorbic acid or Trolox is prepared similarly to be used as a positive control.

-

-

Assay Procedure (96-well plate format):

-

Add 100 µL of the freshly prepared DPPH solution to each well.

-

Add 100 µL of the various dilutions of the test compound or positive control to the wells. For the blank control, add 100 µL of the solvent.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of radical scavenging activity (% Inhibition) is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.

-

Visualization: Antioxidant Assay Workflow

Caption: Generalized workflow for antioxidant activity assessment.

Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases. Phenolic compounds, including p-coumaric acid derivatives, are well-documented for their anti-inflammatory properties. The proposed mechanism for this compound involves the modulation of key inflammatory signaling pathways, such as Nuclear Factor-kappa B (NF-κB), and the inhibition of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).

Quantitative Data: Anti-inflammatory Assays

| Compound/Extract | Assay Target | Cell Line / Model | IC50 / Activity Value |

| Isoeugenin (from I. cylindrica) | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 9.33 µg/mL |

| p-Coumaric Acid | TNF-α Expression | Adjuvant-Induced Arthritis (Rats) | Significant reduction at 100 mg/kg |

| Chloroform Extract (I. cylindrica) | Acetic Acid Writhing | Mice | 48.06% inhibition at 300 mg/kg |

Experimental Protocol: NF-κB Reporter Assay

This protocol describes a method to assess the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293 or RAW 264.7 macrophages) in appropriate media.

-

Co-transfect the cells with an NF-κB-dependent reporter plasmid (e.g., containing a luciferase gene driven by an NF-κB response element) and a control plasmid (e.g., Renilla luciferase for normalization).

-

-

Assay Procedure:

-

Plate the transfected cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound (this compound) for 1-2 hours.

-

Induce NF-κB activation by adding an inflammatory stimulus, such as Lipopolysaccharide (LPS) (1 µg/mL) or Tumor Necrosis Factor-alpha (TNF-α) (10 ng/mL).

-

Incubate for an additional 6-24 hours.

-

-

Data Analysis:

-

Lyse the cells and measure the activity of both the NF-κB-driven luciferase and the control Renilla luciferase using a dual-luciferase reporter assay system.

-

Normalize the NF-κB luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the percentage of inhibition relative to the stimulated control (LPS/TNF-α alone).

-

Determine the IC50 value from the dose-response curve.

-

Visualization: Canonical NF-κB Signaling Pathway

References

Antioxidant properties of p-coumaric acid derivatives

An In-depth Technical Guide to the Antioxidant Properties of p-Coumaric Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Coumaric acid (p-CA), a prevalent hydroxycinnamic acid found extensively in the plant kingdom, has garnered significant attention for its diverse bioactive properties, most notably its antioxidant capacity.[1][2][3] This technical guide provides a comprehensive overview of the antioxidant activities of p-coumaric acid and its derivatives. It delves into the underlying mechanisms of action, including direct radical scavenging and modulation of cellular signaling pathways. This document summarizes quantitative data from various antioxidant assays, details key experimental protocols, and explores the structure-activity relationships that govern the antioxidant potential of these compounds.

Introduction to p-Coumaric Acid

p-Coumaric acid, or 4-hydroxycinnamic acid, is a phenolic compound synthesized in plants via the shikimic acid pathway from precursors like tyrosine and phenylalanine.[1] It is a fundamental building block for other complex phenolic compounds, including flavonoids and lignin.[4] Found in a wide array of fruits, vegetables, and cereals, p-CA and its derivatives are recognized for a spectrum of pharmacological effects, including antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic properties.[1][2][5] The antioxidant potential of p-CA is primarily attributed to its chemical structure, which allows it to effectively neutralize free radicals and mitigate oxidative stress.[1][4]

Mechanism of Antioxidant Action

The antioxidant activity of p-coumaric acid and its derivatives is multifaceted, involving both direct chemical reactions with free radicals and indirect modulation of cellular antioxidant defense systems.

Direct Radical Scavenging

The core mechanism behind the direct antioxidant activity of p-coumaric acid is its ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS).[1][4] The phenolic hydroxyl (-OH) group on the benzene (B151609) ring is the primary active site responsible for this radical scavenging property.[1][4][5] Upon donating a hydrogen atom, the p-coumaric acid molecule is converted into a stable phenoxyl radical, which is less reactive and thus terminates the radical chain reaction.

Modulation of Cellular Signaling Pathways

Beyond direct scavenging, p-coumaric acid exerts significant antioxidant effects by influencing key cellular signaling pathways that regulate the endogenous antioxidant response and inflammation.

-

Nrf2/ARE Pathway Activation: p-Coumaric acid has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][4][6] Under conditions of oxidative stress, p-CA promotes the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a suite of protective genes, including those encoding for antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), glutathione (B108866) peroxidase (GPx), and heme oxygenase-1 (HO-1).[6][7]

-

Inhibition of Pro-inflammatory Pathways: Oxidative stress and inflammation are intrinsically linked. p-Coumaric acid can suppress inflammatory responses by inhibiting pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[8] By blocking these pathways, p-CA reduces the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), thereby alleviating inflammation-mediated oxidative damage.[8]

Below is a diagram illustrating the key signaling pathways modulated by p-coumaric acid to exert its antioxidant and anti-inflammatory effects.

Caption: Signaling pathways modulated by p-coumaric acid.Quantitative Antioxidant Activity

The antioxidant capacity of p-coumaric acid and its derivatives has been quantified using various in vitro assays. The tables below summarize the results from several studies, comparing their activity to standard antioxidants.

Table 1: Radical Scavenging Activity (DPPH & ABTS Assays)

| Compound | Assay | IC50 / Activity | Standard | Standard IC50 / Activity | Reference |

| p-Coumaric Acid | DPPH | IC50: 30-33 µg/mL | Ascorbic Acid | IC50: 8.21 µM/ml | [9] |

| p-Coumaric Acid | ABTS | Lower activity than caffeic acid | Trolox | - | [10][11] |

| 3-NO₂-p-CA | ABTS | DC50: Lower than p-CA | - | - | [12] |

| 3-F-p-CA | ABTS | DC50: Lower than p-CA | - | - | [12] |

| 3-CH₃-p-CA | ABTS | DC50: Higher than p-CA | - | - | [12] |

| 3-OCH₃-p-CA (Ferulic Acid) | ABTS | DC50: Higher than p-CA | - | - | [12] |

| p-Coumaric Acid | Lipid Peroxidation | 71.2% inhibition @ 45µg/mL | BHA | 66.8% inhibition @ 45µg/mL | [3][13] |

| p-Coumaric Acid | Lipid Peroxidation | 71.2% inhibition @ 45µg/mL | BHT | 69.8% inhibition @ 45µg/mL | [3][13] |

IC50: The concentration of the compound required to scavenge 50% of the radicals. A lower IC50 indicates higher antioxidant activity. DC50: The dose required to scavenge 50% of the free radical.

Table 2: Reducing Power and Metal Chelating Activity (FRAP & Other Assays)

| Compound | Assay | Activity | Standard | Standard Activity | Reference |

| p-Coumaric Acid | FRAP | 24–113 µM Fe²⁺ | - | - | [14] |

| p-Coumaric Acid | Metal Chelating | 52.22% @ 50 µg/mL | EDTA | - | [6][15] |

| Caffeic Acid | FRAP | Higher than p-CA | - | - | [14] |

| Gallic Acid | FRAP | 494–5033 µM Fe²⁺ | - | - | [14] |

Structure-Activity Relationship (SAR)

The antioxidant efficacy of p-coumaric acid derivatives is highly dependent on their molecular structure. Key structural features that influence activity include the number and position of hydroxyl groups and the nature of substituents on the phenyl ring.[16]

-

Hydroxyl Groups: The presence of the 4'-hydroxyl group is critical for activity. The addition of a second hydroxyl group at the ortho position (e.g., caffeic acid) generally increases antioxidant activity due to the formation of a more stable ortho-quinone.

-

Electron-Donating Groups: Substituents on the phenyl ring that donate electrons, such as methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups, tend to enhance antioxidant activity.[12] These groups increase the stability of the resulting phenoxyl radical. Ferulic acid (a methoxy derivative of p-CA) often shows higher activity than p-CA itself.

-

Electron-Withdrawing Groups: Conversely, electron-withdrawing groups, such as nitro (-NO₂) or fluorine (-F), typically decrease antioxidant activity by destabilizing the phenoxyl radical.[12]

-

The Propenoic Acid Side Chain: The unsaturated side chain contributes to the stabilization of the phenoxyl radical through resonance, which is a key feature of hydroxycinnamic acids.

The diagram below illustrates the structure-activity relationship of p-coumaric acid derivatives.

Caption: Structure-activity relationships for p-coumaric acid.

Experimental Protocols

Standardized assays are crucial for evaluating and comparing the antioxidant capacity of p-coumaric acid derivatives. The following sections detail the methodologies for three widely used assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[17]

Methodology:

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). The absorbance of this solution should be adjusted to approximately 0.7 at 517 nm.[18]

-

Sample Preparation: Dissolve p-coumaric acid derivatives and a standard (e.g., ascorbic acid) in a suitable solvent (like methanol or DMSO) to create a series of concentrations.[17]

-

Reaction: Mix a volume of the sample or standard solution with the DPPH solution (e.g., 1.0 mL of sample + 1.0 mL of DPPH).[19] A control is prepared with the solvent instead of the sample.

-

Incubation: Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).[18][19]

-

Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

Calculation: The percentage of scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value is determined by plotting the inhibition percentage against the sample concentration.[19]

The workflow for the DPPH assay is visualized below.

Caption: Experimental workflow for the DPPH assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, and the solution is decolorized. This method is applicable to both hydrophilic and lipophilic compounds.[19]

Methodology:

-

Reagent Preparation: Generate the ABTS•+ radical by reacting an aqueous ABTS solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM).[19] The mixture is kept in the dark for 12-16 hours. Before use, this stock solution is diluted with a buffer (e.g., ethanol (B145695) or phosphate (B84403) buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.[19]

-

Sample Preparation: Prepare various concentrations of the test compounds and a standard like Trolox.

-

Reaction: Add a small volume of the sample solution (e.g., 10 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 1.0 mL).[19]

-

Incubation: Allow the reaction to proceed at room temperature for a set time (e.g., 6 minutes).[19]

-

Measurement: Read the absorbance at 734 nm.

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[19]

The workflow for the ABTS assay is visualized below.

References

- 1. mdpi.com [mdpi.com]

- 2. benthamscience.com [benthamscience.com]

- 3. banglajol.info [banglajol.info]

- 4. Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Protective effects of p-coumaric acid against oxidant and hyperlipidemia-an in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular insights into the antioxidative and anti-inflammatory effects of P-coumaric acid against bisphenol A-induced testicular injury: In vivo and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. electrochemsci.org [electrochemsci.org]

- 11. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemeducator.org [chemeducator.org]

- 13. Spectroscopic studies on the antioxidant activity of p-coumaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Structure-Thermodynamics-Antioxidant Activity Relationships of Selected Natural Phenolic Acids and Derivatives: An Experimental and Theoretical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. japer.in [japer.in]

- 18. mdpi.com [mdpi.com]

- 19. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Extraction of 1-O-trans-p-Coumaroylglycerol from Plant Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-trans-p-Coumaroylglycerol is a naturally occurring phenolic compound with demonstrated neuroprotective activities, positioning it as a molecule of interest for therapeutic research and drug development.[1][2] This document provides a comprehensive guide for the extraction, purification, and analysis of this compound from various plant sources. The protocols outlined below are synthesized from established methodologies for the isolation of related natural products and are intended to serve as a robust starting point for researchers.

Introduction

This compound has been identified in several plant species, including Zea mays (maize), Imperata cylindrica (cogon grass), and rhizomes of Smilax scobinicaulis.[1][2] Its biological activities, particularly its potential in the context of neurodegenerative diseases, have spurred interest in efficient methods for its isolation and characterization. This document details a generalized yet comprehensive workflow for the extraction and purification of this target compound, along with analytical protocols for its identification and quantification.

Plant Material and Pre-processing

The selection and preparation of plant material are critical first steps that significantly impact the final yield and purity of the extracted compound.

Table 1: Plant Sources and Pre-processing Recommendations

| Plant Species | Part(s) to be Used | Recommended Pre-processing |

| Zea mays L. | Husks, Stems | Air-dry at room temperature until brittle, then grind into a fine powder. |

| Imperata cylindrica | Roots and Rhizomes | Wash thoroughly to remove soil, chop into small pieces, air-dry, and grind to a fine powder. |

| Smilax scobinicaulis | Rhizomes and Roots | Cleanse of debris, slice thinly, oven-dry at a low temperature (40-50°C) to a constant weight, and pulverize. |

Experimental Protocols

The following protocols describe a multi-step process for the extraction and purification of this compound. The overall workflow is depicted in the diagram below.

Caption: General workflow for the extraction and purification of this compound.

Protocol 1: Extraction

This protocol describes the initial solvent extraction from the prepared plant material.

-

Maceration: Soak the powdered plant material in 80% aqueous ethanol (B145695) (EtOH) at a 1:10 (w/v) ratio at room temperature for 48 hours.

-

Filtration: Filter the mixture through Whatman No. 1 filter paper.

-

Re-extraction: Repeat the maceration process on the plant residue two more times to ensure exhaustive extraction.

-

Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

Protocol 2: Liquid-Liquid Partitioning

This step aims to separate compounds based on their polarity, enriching the fraction containing this compound.

-

Suspension: Suspend the crude ethanol extract in distilled water.

-

Partitioning: Transfer the aqueous suspension to a separatory funnel and perform successive extractions with solvents of increasing polarity, such as n-hexane, followed by ethyl acetate (B1210297) (EtOAc).

-

Fraction Collection: Collect the ethyl acetate fraction, which is expected to contain the target compound.

-

Drying and Concentration: Dry the ethyl acetate fraction over anhydrous sodium sulfate, filter, and concentrate to dryness in vacuo.

Protocol 3: Column Chromatography

This protocol provides two options for the initial chromatographic purification of the enriched extract.

Option A: Silica (B1680970) Gel Chromatography

-

Column Packing: Pack a glass column with silica gel 60 (70-230 mesh) using a suitable solvent system (e.g., a gradient of chloroform-methanol).

-

Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a stepwise or linear gradient of increasing polarity. For example, start with 100% chloroform (B151607) and gradually increase the proportion of methanol (B129727).

-

Fraction Collection and Analysis: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC). Combine fractions containing the compound of interest.

Option B: Sephadex LH-20 Chromatography

-

Column Packing: Swell Sephadex LH-20 in methanol and pack it into a glass column.

-

Sample Loading: Dissolve the extract in a small volume of methanol and apply it to the column.

-

Elution: Elute the column with methanol as the mobile phase.

-

Fraction Collection: Collect fractions and analyze by TLC to identify those containing this compound.

Protocol 4: Preparative High-Performance Liquid Chromatography (HPLC)

For final purification to achieve high purity, preparative HPLC is recommended.

-

Column: Use a C18 reversed-phase preparative column.

-

Mobile Phase: A gradient of acetonitrile (B52724) (ACN) and water, both containing 0.1% formic acid, is a common choice. A typical gradient might be 10-60% ACN over 40 minutes.

-

Detection: Monitor the elution at a wavelength determined from the UV spectrum of a crude sample, likely around 310 nm for a p-coumaric acid derivative.

-

Fraction Collection: Collect the peak corresponding to the retention time of this compound.

-

Lyophilization: Lyophilize the collected fractions to obtain the pure compound.

Analytical Characterization

The identity and purity of the isolated compound should be confirmed using modern analytical techniques.

Table 2: Analytical Methods for Characterization

| Technique | Purpose | Expected Results for this compound |

| Analytical HPLC-UV | Purity assessment and quantification | A single major peak at a specific retention time. UV λmax around 310 nm. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular weight determination and structural information | Expected [M-H]⁻ ion at m/z 237.07. Fragmentation pattern can provide further structural clues. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structure elucidation | ¹H and ¹³C NMR spectra will provide detailed information on the chemical structure, including the trans configuration of the double bond and the position of the coumaroyl group on the glycerol (B35011) moiety. |

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of expected yields at each stage of the purification process, based on typical recoveries for similar natural products. Actual yields will vary depending on the plant source and experimental conditions.

Table 3: Hypothetical Purification Yields

| Purification Step | Starting Material (g) | Product Mass (g) | Yield (%) | Purity (%) |

| Crude Ethanol Extract | 1000 (Dry Plant Material) | 100 | 10 | < 1 |

| Ethyl Acetate Fraction | 100 | 15 | 15 | ~5 |

| Silica Gel Column Chromatography | 15 | 1.2 | 8 | ~40 |

| Preparative HPLC | 1.2 | 0.05 | 4.2 | > 98 |

Signaling Pathways and Logical Relationships

While the specific signaling pathways directly modulated by this compound are still under investigation, its neuroprotective effects suggest potential interactions with pathways involved in oxidative stress and neuronal apoptosis.

Caption: Hypothesized mechanism of neuroprotection by this compound.

Conclusion

The protocols provided in this document offer a comprehensive framework for the successful extraction, purification, and analysis of this compound from plant sources. Researchers are encouraged to optimize these methods based on their specific plant material and available instrumentation to achieve the best possible results in their pursuit of novel therapeutic agents.

References

Application Notes and Protocols for the Purification of 1-O-trans-p-Coumaroylglycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction